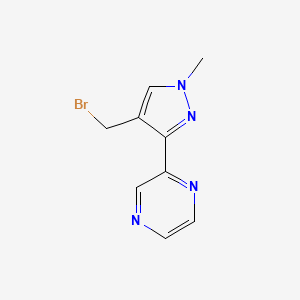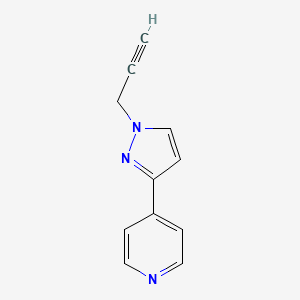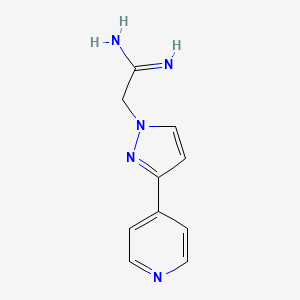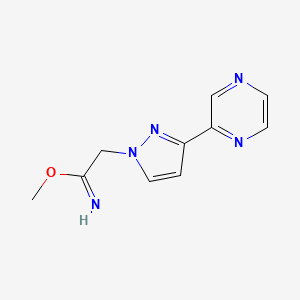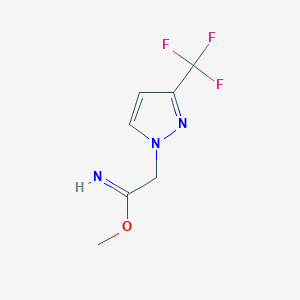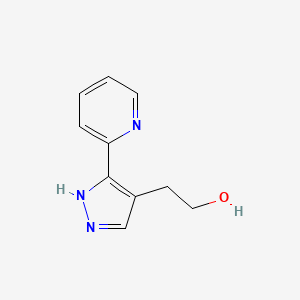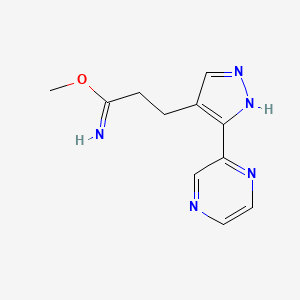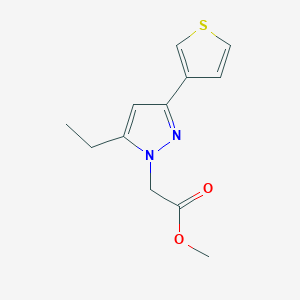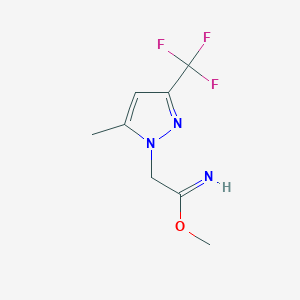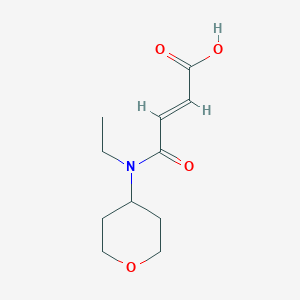
(E)-4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid
概要
説明
The compound contains a tetrahydro-2H-pyran ring, which is a six-membered cyclic ether . It also has an ethylamino group and a but-2-enoic acid group. The presence of these functional groups suggests that the compound could participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a tetrahydro-2H-pyran ring, an ethylamino group, and a but-2-enoic acid group. The tetrahydro-2H-pyran ring is a type of oxygen-containing heterocycle and is commonly found in many natural products and pharmaceuticals .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The ethylamino group could act as a nucleophile in substitution reactions, and the but-2-enoic acid group could participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the but-2-enoic acid group would likely make the compound acidic and polar .科学的研究の応用
Heterocyclic Compound Synthesis
Research into the compound (E)-4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid and related chemicals has contributed significantly to the synthesis of heterocyclic systems. For instance, the reactions of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate with various amines have led to the creation of tetrahydroquinolin-2-ones, benzodiazepine derivatives, and other complex heterocyclic systems. These compounds have potential applications in the development of new pharmaceuticals and materials with unique properties (Malzogu et al., 2000).
Lipid Peroxidation and DNA Damage Studies
The synthesis of 4-hydroxy-2(E)-nonenal (HNE) derivatives, including those related to the compound , has been crucial for studying lipid peroxidation and its resultant damage to DNA. These studies are vital for understanding the mechanisms of oxidative stress and its implications in various diseases, including cancer and neurodegenerative disorders (Jouanin et al., 2008).
Synthesis of Dicarboxylic Acid Amides and Diamides
The compound has also been used as a starting material for the synthesis of various dicarboxylic acid amides and diamides. These reactions involve the condensation of nonaromatic amines with related compounds, leading to a range of N,N'-disubstituted oxamides and aryl oxamides. Such compounds are of interest for their potential applications in materials science and as intermediates in organic synthesis (Aghekyan et al., 2018).
Photoluminescent Molecular Crystals
Recent research has focused on the synthesis of organic molecular crystals using derivatives of (E)-4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid. These crystals exhibit highly stable photoluminescence, making them promising for applications in optoelectronic devices and as materials for luminescence-based sensors (Zhestkij et al., 2021).
Antibacterial Compound Synthesis
Another application is in the development of novel heterocyclic compounds with expected antibacterial activities. Utilizing related chemical structures as key starting materials, researchers have synthesized a series of compounds that were tested and showed promising antibacterial properties. This line of research is critical for the ongoing search for new antibiotics to combat resistant bacteria (El-Hashash et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-4-[ethyl(oxan-4-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h3-4,9H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOKMWMQXDDBSB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCOCC1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





